

Head-to-head comparison of 5-Hydroxypyrimidine and 2-hydroxypyrimidine

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Compound of Interest

Compound Name: 5-Hydroxypyrimidine

Cat. No.: B018772

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Head-to-Head Comparison: 5-Hydroxypyrimidine vs. 2-Hydroxypyrimidine

In the landscape of heterocyclic compounds, pyrimidine derivatives stand out for their significant roles in biological systems and as scaffolds for drug discovery. Among these, **5-Hydroxypyrimidine** and 2-hydroxypyrimidine are two fundamental isomers with distinct chemical and biological profiles. This guide provides a comprehensive, data-driven comparison of these two molecules to assist researchers, scientists, and drug development professionals in their work.

Physicochemical Properties

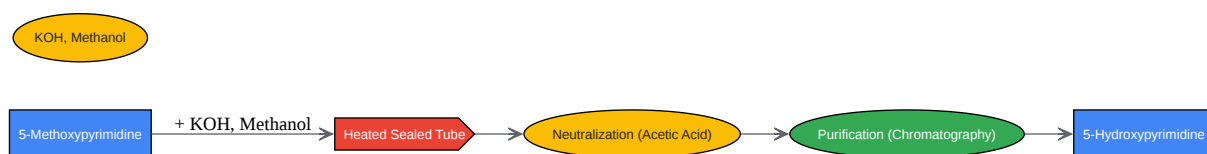
A fundamental understanding of the physicochemical properties of **5-Hydroxypyrimidine** and 2-hydroxypyrimidine is crucial for predicting their behavior in biological systems and for their application in synthesis.

| Property | 5-Hydroxypyrimidine | 2-Hydroxypyrimidine |
|-------------------|---|---|
| Molecular Formula | C ₄ H ₄ N ₂ O | C ₄ H ₄ N ₂ O |
| Molecular Weight | 96.09 g/mol | 96.09 g/mol |
| Melting Point | 212-214 °C[1] | 200-205 °C (dec.)[2][3][4] |
| pKa (acidic) | ~6.8[5] | 9.17[6] |
| pKa (basic) | ~1.8[5] | 2.24[6] |
| Appearance | Light beige to beige solid[1] | White to off-white crystalline solid[6] |
| Solubility | Slightly soluble in water, methanol, ethyl acetate, and chloroform[1] | Soluble in water[6] |
| Tautomerism | Exists predominantly in the hydroxyl form. | Exists in tautomeric equilibrium with 2(1H)-pyrimidinone[7] |

Synthesis Overview

Both **5-Hydroxypyrimidine** and 2-hydroxypyrimidine can be synthesized through various routes, often tailored to achieve specific derivatives.

5-Hydroxypyrimidine Synthesis Workflow

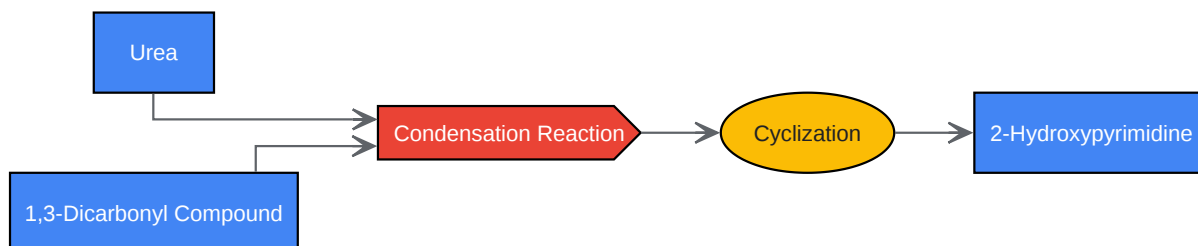


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Caption: General synthesis route for **5-Hydroxypyrimidine**.

A common method for synthesizing **5-Hydroxypyrimidine** involves the demethylation of 5-methoxypyrimidine using a strong base like potassium hydroxide in methanol under heat.[1][8]

2-Hydroxypyrimidine Synthesis Workflow



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Caption: General synthesis route for 2-Hydroxypyrimidine.

2-Hydroxypyrimidine is often synthesized through the condensation of urea with a 1,3-dicarbonyl compound or its equivalent under basic or acidic conditions.[6][9]

Biological Activity: A Comparative Look

While direct comparative studies on the parent molecules are limited, the biological activities of their derivatives provide insights into their potential therapeutic applications.

| Biological Activity | 5-Hydroxypyrimidine Derivatives | 2-Hydroxypyrimidine Derivatives |
|---------------------|---|---|
| Anticancer | Derivatives have shown cytotoxic properties against various cancer cell lines.[10] For example, 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine (SNK-411) and its hydrochloride salt (SNK-578) have demonstrated antitumor and antimetastatic activity in mouse models of melanoma and lung carcinoma.[4] | Used as an intermediate in the synthesis of anticancer agents. [6] Derivatives have been explored for their anticancer potential. |
| Antimicrobial | Derivatives with aliphatic amino groups have shown weak antibacterial properties, and a benzylsulfanyl derivative exhibited some antifungal action.[10] | Used as a building block for herbicides and fungicides.[6] A novel series of 2-hydroxy pyrimidines synthesized from chalcones exhibited promising in-vitro antibacterial, antifungal, and antitubercular activities.[9] |
| Antiviral | 5-Hydroxymethyltubercidin, a derivative, has shown potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2.[11] | Serves as an intermediate in the synthesis of antiviral nucleoside analogs.[6] |

Note: The table summarizes activities of derivatives, and the potency can vary significantly based on the specific substitutions. Direct, quantitative comparisons of the parent molecules are not readily available in the reviewed literature.

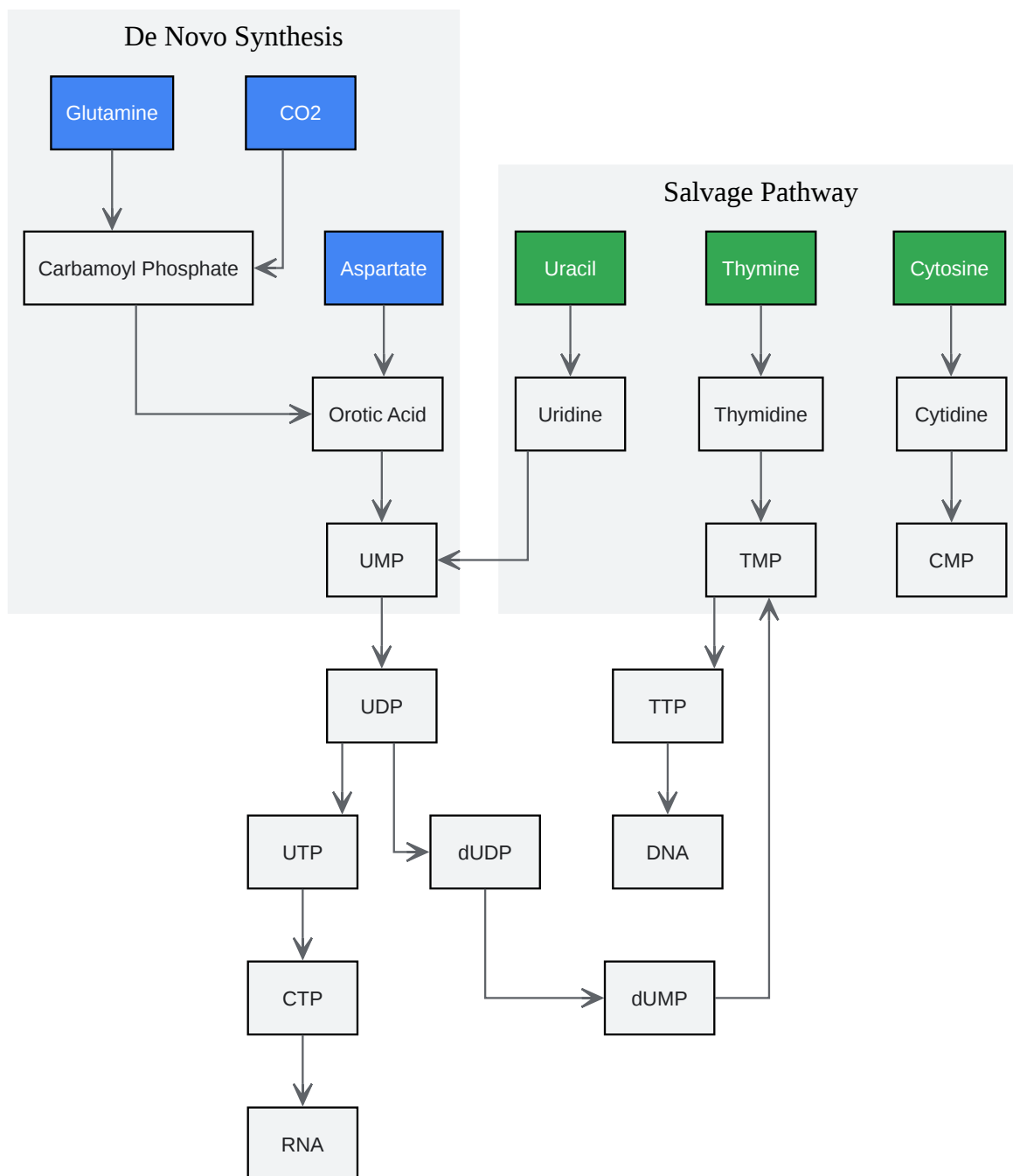
Involvement in Signaling Pathways

Both **5-Hydroxypyrimidine** and 2-hydroxypyrimidine are integral to nucleotide metabolism, which is tightly regulated by key cellular signaling pathways. Their derivatives have also been

shown to interact with major signaling cascades implicated in disease.

Pyrimidine Metabolism Pathways

The synthesis of pyrimidine nucleotides occurs through two main pathways: the de novo synthesis pathway and the salvage pathway. Both **5-Hydroxypyrimidine** and 2-hydroxypyrimidine can be considered part of the broader pyrimidine metabolism landscape.

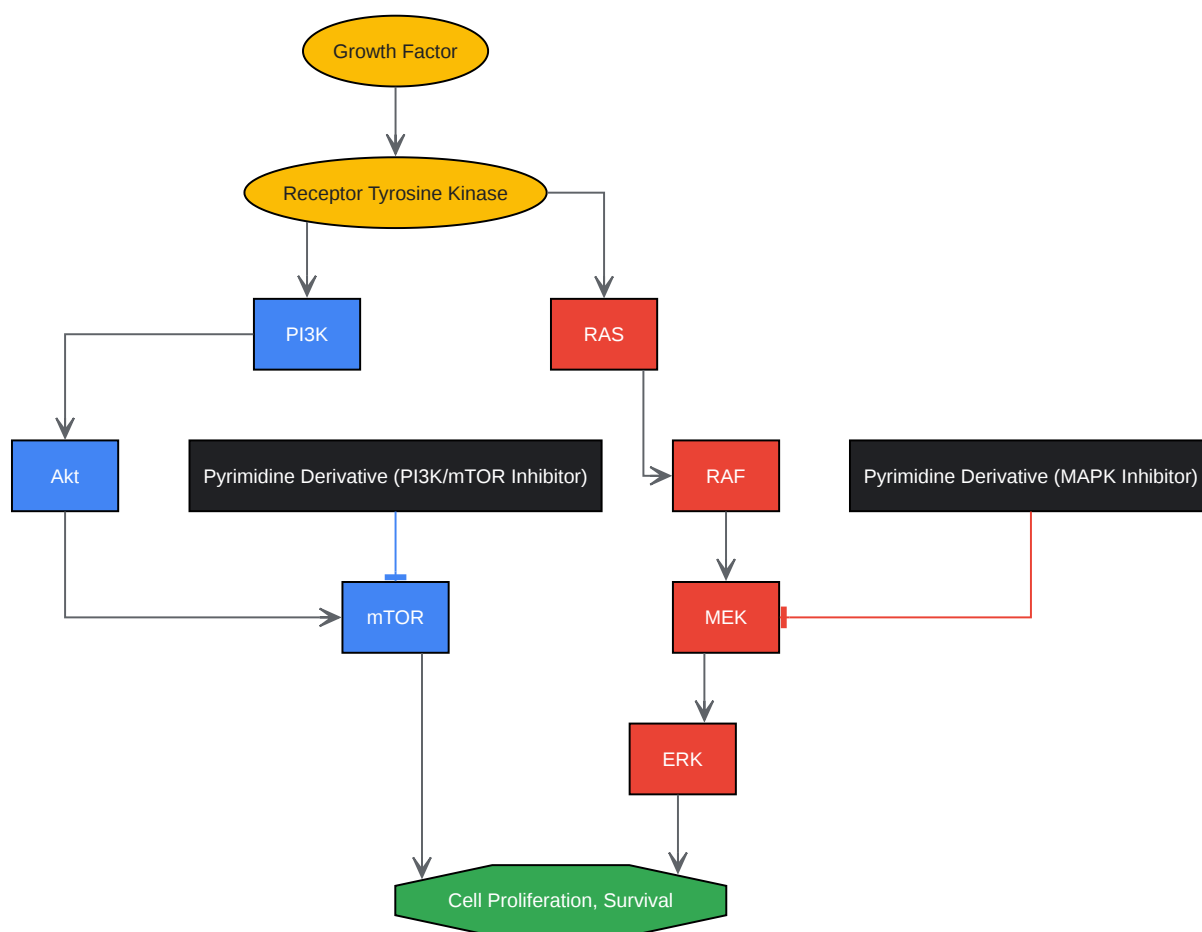


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Caption: Overview of de novo and salvage pyrimidine synthesis pathways.

Interaction with Key Signaling Pathways

Derivatives of pyrimidines have been developed to target critical signaling pathways in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.



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Caption: Pyrimidine derivatives as inhibitors of cancer signaling pathways.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key biological assays are provided below.

Anticancer Activity: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the compounds on cancer cell lines.

Experimental Workflow: MTT Assay



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Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **5-Hydroxypyrimidine** and 2-hydroxypyrimidine in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plates for 48 to 72 hours.
- **MTT Addition:** Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against compound concentration.

Antibacterial Activity: Broth Microdilution Assay

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Experimental Workflow: Broth Microdilution Assay



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Caption: Workflow for determining the Minimum Inhibitory Concentration.

Protocol:

- **Compound Preparation:** Prepare a stock solution of each hydroxypyrimidine in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
- **Inoculum Preparation:** Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- **Inoculation:** Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

5-Hydroxypyrimidine and 2-hydroxypyrimidine, while isomeric, exhibit notable differences in their physicochemical properties, primary applications, and the biological activities of their derivatives. 2-hydroxypyrimidine's existence in tautomeric equilibrium and its role as a versatile intermediate in pharmaceutical and agrochemical synthesis are key distinguishing features. Derivatives of **5-hydroxypyrimidine** have shown promise in anticancer and antiviral research. A comprehensive understanding of their distinct characteristics is vital for leveraging these fundamental pyrimidine scaffolds in the design and development of new therapeutic agents. Further head-to-head comparative studies of the parent molecules are warranted to fully elucidate their relative biological potential.

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